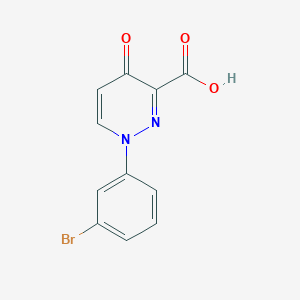
(5-Chloro-2,4-dimethoxyphenyl)-thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2,4-dimethoxyphenyl)-thiourea is an organic compound characterized by the presence of a thiourea group attached to a chlorinated and dimethoxylated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2,4-dimethoxyphenyl)-thiourea typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with thiocyanate derivatives under acidic conditions. A common method includes:
Step 1: Dissolving 5-chloro-2,4-dimethoxyaniline in an appropriate solvent such as ethanol.
Step 2: Adding a thiocyanate source, such as ammonium thiocyanate, to the solution.
Step 3: Acidifying the mixture with hydrochloric acid to facilitate the formation of the thiourea derivative.
Step 4: Isolating the product by filtration and recrystallization.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group into corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Chemistry:
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Material Science: Incorporated into polymers to enhance thermal and mechanical properties.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Antimicrobial Agents: Potential use as a scaffold for developing antimicrobial drugs.
Anticancer Research: Investigated for its cytotoxic properties against cancer cell lines.
Industry:
Agriculture: Used in the synthesis of agrochemicals.
Dyes and Pigments: Precursor for the synthesis of various dyes.
Mechanism of Action
The mechanism by which (5-Chloro-2,4-dimethoxyphenyl)-thiourea exerts its effects often involves interaction with biological macromolecules. The thiourea group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition. The chlorinated phenyl ring enhances lipophilicity, facilitating membrane permeability and interaction with intracellular targets.
Comparison with Similar Compounds
(5-Chloro-2,4-dimethoxyphenyl)-urea: Similar structure but lacks the sulfur atom, affecting its reactivity and biological activity.
(5-Chloro-2,4-dimethoxyphenyl)-thiocarbamide: Similar but with different substituents on the thiourea group.
Uniqueness: (5-Chloro-2,4-dimethoxyphenyl)-thiourea is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. The presence of both chloro and methoxy groups provides a balance of electron-withdrawing and electron-donating effects, making it versatile in various chemical reactions and applications.
Properties
Molecular Formula |
C9H11ClN2O2S |
|---|---|
Molecular Weight |
246.71 g/mol |
IUPAC Name |
(5-chloro-2,4-dimethoxyphenyl)thiourea |
InChI |
InChI=1S/C9H11ClN2O2S/c1-13-7-4-8(14-2)6(3-5(7)10)12-9(11)15/h3-4H,1-2H3,(H3,11,12,15) |
InChI Key |
YDLDCSXJYWPYAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=S)N)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,5-dimethylphenyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12119185.png)


![3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione](/img/structure/B12119210.png)
![2-amino-1-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119212.png)





![6-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)hexanamide](/img/structure/B12119246.png)
![Ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate](/img/structure/B12119247.png)


